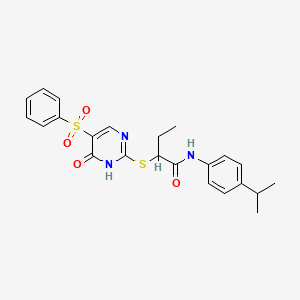

N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of functional groups known to interact with biological systems. While the specific papers provided do not directly discuss this compound, they do provide insights into related compounds and their biological activities, which can help infer the potential uses and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The papers provided discuss related compounds, such as NS-304, which is a prodrug converted to its active form, MRE-269, in the body . Another paper discusses the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, which are a class of compounds that can be used to treat conditions like diabetes . The third paper describes the synthesis of 5-alkyl-2(5H)-furanones from N-phenyl-3-(phenylsulfonyl)propanamide using a dianion approach . These methods could potentially be adapted for the synthesis of N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide, although the specific synthetic route would need to be developed.

Molecular Structure Analysis

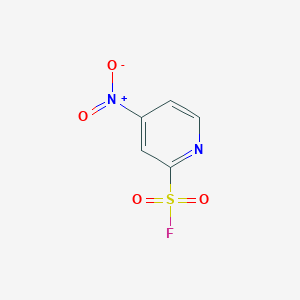

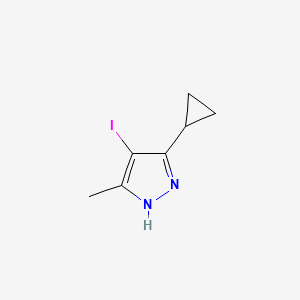

The molecular structure of a compound determines its chemical reactivity and interaction with biological targets. The presence of a phenylsulfonyl group, as seen in the compound of interest, is also found in the compounds discussed in the papers, suggesting that this moiety could play a role in the biological activity of these molecules . The pyrimidinyl group is another common feature that could be involved in hydrogen bonding and other interactions with enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involving compounds like N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide would likely involve the functional groups present in the molecule. For instance, the sulfonyl group could be involved in sulfonylation reactions, while the amide linkage could participate in hydrolysis under certain conditions . The papers provided do not directly discuss the chemical reactions of the compound , but they do provide examples of how similar functional groups behave in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of aromatic rings, amide bonds, and sulfonyl groups suggests that N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide would have a certain degree of lipophilicity, which could affect its solubility and absorption properties. The papers provided discuss the properties of related compounds, such as their selectivity for certain receptors , potency as enzyme inhibitors , and the ability to form stable intermediates in synthetic reactions . These properties are crucial for the development of a drug candidate and its pharmacokinetic profile.

Applications De Recherche Scientifique

Heterocyclic Synthesis

Research in the field of heterocyclic chemistry has shown the utility of similar compounds in the synthesis of diverse heterocyclic structures, which are pivotal in drug design and development. For instance, studies have demonstrated the synthesis of thienopyridines and other fused derivatives through reactions involving related acetoacetanilides. These processes highlight the potential of sulfonyl and thio-substituted butanamides in constructing complex heterocyclic frameworks, which are common in many pharmaceutical agents (Harb, Hussein, & Mousa, 2006).

Novel Pharmaceutical Agents

The structural motif present in N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide is relevant to the design of new pharmaceuticals. Compounds with similar structural features have been evaluated for their antimicrobial and antitumor activities. For example, derivatives incorporating the pyrimidine ring have shown moderate antimicrobial activity, indicating the potential for developing new antibacterial and antifungal agents (Farag, Kheder, & Mabkhot, 2009). Additionally, the neuroprotective effects of related compounds, such as inhibitors of poly ADP-ribose polymerase (PARP), suggest applications in treating neurological conditions like ischemic stroke (Kamanaka et al., 2004).

Antimicrobial Activity

The combination of sulfonamide groups with cell-penetrating peptides has been explored for enhanced antibacterial activity. Research indicates that hybrid antimicrobials, incorporating structures similar to N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide, can exhibit potent antibacterial properties against both Gram-negative and Gram-positive bacteria. This approach underscores the compound's relevance in developing novel antibacterial therapies (Ratrey et al., 2021).

Propriétés

IUPAC Name |

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-4-19(21(27)25-17-12-10-16(11-13-17)15(2)3)31-23-24-14-20(22(28)26-23)32(29,30)18-8-6-5-7-9-18/h5-15,19H,4H2,1-3H3,(H,25,27)(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVNFYSMCYTLAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)

![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)

![2-Chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]propanamide](/img/structure/B2541989.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)

![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)